N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of the 1,8-naphthyridine core in various drugs and materials science applications highlights its significance .
Mechanism of Action
Target of Action
It’s known that 1,8-naphthyridine derivatives have shown diverse biological activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that 1,8-naphthyridine derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
1,8-naphthyridine derivatives are known to influence various biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
In silico computational studies are often performed to predict the binding modes and pharmacokinetic parameters of similar derivatives .
Result of Action
1,8-naphthyridine derivatives have been associated with various biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often utilize metal-catalyzed synthesis and ring expansion reactions to achieve higher yields and purity .
Chemical Reactions Analysis
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions using boron reagents.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other 1,8-naphthyridine derivatives:
Gemifloxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core used to treat bacterial infections.
1,8-Naphthyridine-3-carboxamide derivatives: These compounds exhibit anticancer and anti-inflammatory activities.
1,5-Naphthyridines: These compounds have significant importance in medicinal chemistry due to their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-4-1-3-9(7-10)8-19-15(22)12-13(21)11-5-2-6-18-14(11)20-16(12)23/h1-7H,8H2,(H,19,22)(H2,18,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCCOXXVZBWSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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